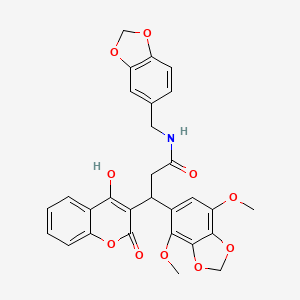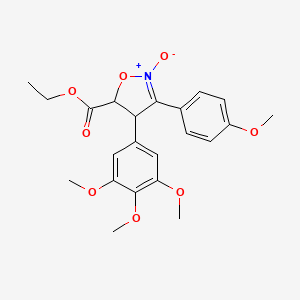![molecular formula C26H33N3O B11045340 1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11045340.png)
1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole moiety fused with a pyrrolidinone ring
Preparation Methods
The synthesis of 1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidinone Ring: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor.
Functionalization with Tert-Butyl and Tetramethylphenyl Groups: These groups are introduced through alkylation reactions using tert-butyl halides and tetramethylphenyl halides, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or pyrrolidinone rings, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to drive the reactions to completion.
Scientific Research Applications
1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include other benzodiazole derivatives and pyrrolidinone-containing molecules. Some examples are:
1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE: This compound is unique due to the presence of both tert-butyl and tetramethylphenyl groups, which confer specific steric and electronic properties.
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share the benzodiazole core but differ in their substituents.
Pyrrolidinone Derivatives: Molecules such as N-methylpyrrolidinone and N-ethylpyrrolidinone have similar ring structures but lack the benzodiazole moiety.
The uniqueness of 1-TERT-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H33N3O |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H33N3O/c1-16-12-17(2)19(4)21(18(16)3)15-28-23-11-9-8-10-22(23)27-25(28)20-13-24(30)29(14-20)26(5,6)7/h8-12,20H,13-15H2,1-7H3 |
InChI Key |
IFNNDMSNILQIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11045263.png)


![4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045274.png)

![4-Amino-3-methyl-7-(2-methylphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045281.png)
![5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11045298.png)
![octahydro-1H-cyclopenta[b]pyridin-4-yl acetate](/img/structure/B11045301.png)
![5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045306.png)
![(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11045312.png)
![4-(3-bromo-4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045324.png)
